4-Ethoxypiperidine hydrochloride hydrate
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Overview
Description
4-Ethoxypiperidine hydrochloride hydrate is a chemical compound with the empirical formula C7H18ClNO2 and a molecular weight of 183.68. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxypiperidine hydrochloride hydrate typically involves the reaction of piperidine with ethyl bromide under basic conditions to form 4-ethoxypiperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity and consistency. Techniques such as recrystallization and distillation are commonly employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxypiperidine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives, which have significant applications in medicinal chemistry and drug development.
Scientific Research Applications
4-Ethoxypiperidine hydrochloride hydrate is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxypiperidine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems and enzyme activity, making it valuable in neuropharmacology and enzymology research.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidone hydrochloride hydrate
- 3,3-Dimethyl-4-methoxypiperidine
- 4-Hydroxypiperidine
Uniqueness
4-Ethoxypiperidine hydrochloride hydrate is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals.
Properties
IUPAC Name |
4-ethoxypiperidine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH.H2O/c1-2-9-7-3-5-8-6-4-7;;/h7-8H,2-6H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNZRINCRYWNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNCC1.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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